2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and easy to handle, making them useful in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured experimentally .Scientific Research Applications
Synthesis and Chemical Properties
2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are involved in various synthesis processes. For example, the synthesis of benzyloxycyanophenylboronic esters incorporates similar structures and has been reported in research. These esters, including 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane, have been synthesized, demonstrating the compound's role in creating new chemical entities (El Bialy, Abd El Kader, & Boykin, 2011).
Catalysis and Reaction Mechanisms
In catalysis, this compound is used in various reactions. One study explores the Pd-catalyzed borylation of arylbromides using similar dioxaborolane structures, highlighting its role in facilitating chemical reactions (Takagi & Yamakawa, 2013). Another study discusses the alkoxide-catalyzed reduction of ketones with pinacolborane, where structures akin to this compound play a crucial role (Query, Squier, Larson, Isley, & Clark, 2011).
Structural Analysis and Material Science
The compound's variants are used in structural analysis and material science. For instance, crystal structure studies of similar compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provide insights into molecular configurations and potential applications in material science (Seeger & Heller, 1985).
Mechanism of Action
Target of Action
Boronic acids and their esters are commonly used in organic synthesis as reagents and intermediates , suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The compound is likely to act as a reagent in organic synthesis, participating in various synthetic pathways . It can serve as a protecting group in organic synthesis, participating in different synthetic routes . The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The result of the compound’s action would largely depend on the specific reaction it is involved in. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, the compound needs to be handled under strict laboratory conditions, stored properly away from fire sources and oxidizing agents .
Safety and Hazards
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylmethoxyethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPNTSHCBHHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165672 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137297-51-9 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137297-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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